Antiproliferative agent-25

PRMT5 Inhibition IC50 Enzyme Assay

Antiproliferative agent-25, also designated Compound 3s4, is a synthetic tetrahydroisoquinolineindole hybrid that functions as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) with an IC50 of 0.11 μM. This research compound is distinguished by its dual mechanism: it concurrently upregulates the tumor suppressor heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1).

Molecular Formula C20H21BrN2O2
Molecular Weight 401.3 g/mol
Cat. No. B12380952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-25
Molecular FormulaC20H21BrN2O2
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=C(C=C2)O)CC(CN3C=CC4=C3C=C(C=C4)Br)O
InChIInChI=1S/C20H21BrN2O2/c21-17-3-1-14-6-8-23(20(14)10-17)13-19(25)12-22-7-5-15-9-18(24)4-2-16(15)11-22/h1-4,6,8-10,19,24-25H,5,7,11-13H2/t19-/m1/s1
InChIKeyYRTJMZANBDMCJP-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-25 (Compound 3s4): A Dual-Action PRMT5 Inhibitor and hnRNP E1 Upregulator for Oncology Research


Antiproliferative agent-25, also designated Compound 3s4, is a synthetic tetrahydroisoquinolineindole hybrid that functions as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5) with an IC50 of 0.11 μM [1]. This research compound is distinguished by its dual mechanism: it concurrently upregulates the tumor suppressor heterogeneous nuclear ribonucleoprotein E1 (hnRNP E1) [1]. The molecular structure (C20H21BrN2O2, MW 401.30) enables key hydrogen bonding interactions with the S-adenosylmethionine (SAM) cofactor and the E444 residue of PRMT5 . Antiproliferative agent-25 serves as a tool compound for probing the regulatory crosstalk between PRMT5 inhibition and hnRNP E1 activation in cancer models, particularly for investigating apoptosis and cell migration pathways in non-small cell lung cancer (A549) cells .

Antiproliferative Agent-25: Why Standard PRMT5 Inhibitors Cannot Substitute This Dual-Function Compound


Substituting antiproliferative agent-25 with a generic PRMT5 inhibitor is not scientifically valid due to its unique dual pharmacological activity. While numerous PRMT5 inhibitors (e.g., EPZ015666, GSK3326595, JNJ-64619178) solely target the methyltransferase catalytic domain, antiproliferative agent-25 belongs to a first-in-class series that simultaneously inhibits PRMT5 and upregulates the tumor suppressor hnRNP E1 [1]. Silencing hnRNP E1 has been shown to completely abrogate the antitumor effects of this compound, confirming that its efficacy is not derived from PRMT5 inhibition alone [1]. Furthermore, even within its own chemical series, significant differences exist: the close analog PRMT5-IN-31 (Compound 3m) displays an IC50 of 0.31 μM—nearly three-fold less potent than antiproliferative agent-25—and exhibits a distinct metabolic stability profile (T1/2 = 132.4 min vs. 21.8 min in human liver microsomes) . These quantitative and mechanistic divergences mean that procurement decisions must be based on the specific compound's verified performance characteristics.

Antiproliferative Agent-25: Quantitative Comparative Evidence Against In-Class Analogs and Alternative PRMT5 Inhibitors


PRMT5 Inhibitory Potency: Head-to-Head Comparison with Structural Analog PRMT5-IN-31

In a direct head-to-head comparison within the same study, antiproliferative agent-25 (Compound 3s4) demonstrated superior PRMT5 inhibitory potency relative to its close structural analog PRMT5-IN-31 (Compound 3m). The IC50 value for antiproliferative agent-25 was determined to be 0.11 μM, compared to 0.31 μM for PRMT5-IN-31 [1]. This represents a 2.8-fold improvement in potency for the target compound, a statistically significant difference that may translate to lower effective concentrations in cellular assays and potentially reduced off-target liabilities at equivalent dosing .

PRMT5 Inhibition IC50 Enzyme Assay

Dual Mechanism: Unique hnRNP E1 Upregulation Activity vs. Standard PRMT5 Inhibitors

Unlike the majority of PRMT5 inhibitors in preclinical and clinical development (e.g., EPZ015666/GSK3235025, GSK3326595, JNJ-64619178), antiproliferative agent-25 possesses a unique dual mechanism: it simultaneously inhibits PRMT5 enzymatic activity and upregulates the tumor suppressor hnRNP E1 [1]. In contrast, conventional PRMT5 inhibitors lack this hnRNP E1 upregulatory activity, which has been shown to be essential for the full antiproliferative effect of this compound class. Specifically, siRNA-mediated silencing of hnRNP E1 completely eliminated the antitumor effects of antiproliferative agent-25 on apoptosis and migration in A549 cells, demonstrating that PRMT5 inhibition alone is insufficient to recapitulate the compound's full biological activity [1].

hnRNP E1 Tumor Suppressor Dual Pharmacology

Metabolic Stability: Differentiated Clearance Profile vs. Structural Analog PRMT5-IN-31

Antiproliferative agent-25 exhibits significantly faster clearance compared to its analog PRMT5-IN-31 in human liver microsome assays. The half-life (T1/2) for antiproliferative agent-25 is 21.8 minutes, while PRMT5-IN-31 demonstrates high metabolic stability with a T1/2 of 132.4 minutes—a 6-fold difference . Similarly, in rat liver microsomes, antiproliferative agent-25 displays a T1/2 of 4.7 minutes, underscoring its rapid metabolism . This differentiated stability profile positions antiproliferative agent-25 as a superior tool compound for short-term in vitro experiments or mechanistic studies where transient target engagement is desirable, whereas PRMT5-IN-31 may be more suitable for longer-duration assays or in vivo studies where sustained exposure is required .

Microsomal Stability Half-life PK Properties

Binding Mode Differentiation: Unique H-Bond Network with SAM and E444 vs. Substrate-Site Occupation

Computational docking studies reveal a distinct binding mode for antiproliferative agent-25 that differs from its analog PRMT5-IN-31. Antiproliferative agent-25 forms key hydrogen bond interactions with both the SAM cofactor and the E444 residue of PRMT5 . In contrast, PRMT5-IN-31 occupies the substrate binding site of PRMT5 and forms essential interactions with amino acid residues without engaging SAM in the same manner . This difference in binding orientation and interaction network may contribute to the observed potency differences and suggests that antiproliferative agent-25 could be less susceptible to resistance mechanisms that arise from mutations in the substrate binding pocket [1].

Molecular Docking Binding Mode PRMT5 Interaction

Cellular Antiproliferative Activity: Verified Efficacy in A549 Lung Cancer Model

Antiproliferative agent-25 has been validated to exert significant antiproliferative effects against A549 human non-small cell lung cancer cells through the dual induction of apoptosis and inhibition of cell migration [1]. While precise IC50 values for A549 proliferation were not reported in the primary literature, the study demonstrates that these effects are dependent on both PRMT5 inhibition and hnRNP E1 upregulation, as silencing hnRNP E1 abolished the compound's activity [1]. This cellular validation in a therapeutically relevant cancer model distinguishes antiproliferative agent-25 from tool compounds that lack in situ biological confirmation and supports its use in mechanism-of-action studies investigating the PRMT5-hnRNP E1 signaling axis.

A549 Cells Antiproliferative Apoptosis

Antiproliferative Agent-25: Recommended Applications Based on Verified Differentiation Evidence


Mechanistic Studies of PRMT5-hnRNP E1 Crosstalk in Cancer Cell Models

Antiproliferative agent-25 is the only commercially available tool compound with confirmed dual PRMT5 inhibitory and hnRNP E1 upregulatory activity [1]. Researchers investigating the regulatory relationship between PRMT5 and the tumor suppressor hnRNP E1 should select this compound to ensure that observed biological effects are mediated through both pathways. The compound's unique mechanism has been validated in A549 lung cancer cells, where silencing hnRNP E1 abolished its antitumor effects [1]. This makes antiproliferative agent-25 an essential probe for studies aiming to dissect the relative contributions of PRMT5 catalytic inhibition versus hnRNP E1 activation.

Short-Term Cellular Assays Requiring Rapid Compound Turnover

With a human liver microsomal half-life of 21.8 minutes, antiproliferative agent-25 is ideally suited for acute exposure experiments, pulse-chase studies, or assays where transient target engagement is preferred to minimize sustained pathway inhibition . In contrast, its analog PRMT5-IN-31 (T1/2 = 132.4 min) is more appropriate for long-term incubations . Researchers designing time-course experiments or washout studies should select antiproliferative agent-25 to leverage its rapid metabolic clearance profile, which allows for clearer temporal resolution of cellular responses.

Comparative Pharmacology Studies Differentiating PRMT5 Inhibitor Binding Modes

Antiproliferative agent-25 exhibits a distinct binding mode characterized by hydrogen bonding with the SAM cofactor and the E444 residue of PRMT5 . This contrasts with substrate-site occupying inhibitors like PRMT5-IN-31 . Structure-activity relationship (SAR) studies or investigations into resistance mechanisms can employ antiproliferative agent-25 as a SAM-competitive/cofactor-interacting probe, providing a complementary pharmacological tool to understand the functional consequences of different PRMT5 binding modalities.

Apoptosis and Cell Migration Studies in Lung Cancer Models

The antiproliferative effects of antiproliferative agent-25 have been specifically characterized in A549 non-small cell lung cancer cells, where it induces apoptosis and inhibits cell migration [1]. This validated cellular phenotype makes the compound a suitable reference standard for investigators studying PRMT5-dependent apoptosis pathways or migration inhibition in lung cancer models. The compound's activity in this well-established cell line provides a reliable benchmark for comparative studies with novel PRMT5-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.